5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide
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Overview
Description
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide is a nitrogen-containing heterocyclic compound It is characterized by a pyrrolidine ring substituted with cyano and carboxamide groups, as well as three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 1,2,5-trimethylpyrrolidine with cyanoacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,2,5-trimethylpyrrolidine and cyanoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring provides a rigid scaffold that enhances binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2,4,6-substituted pyrimidine derivatives: These compounds share the cyano group and have been studied for their antitumor activity.
Pyrrolidine-2,5-dione derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of cyano and carboxamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-cyano-1,2,5-trimethylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8(6-10)4-5-9(2,7(11)13)12(8)3/h4-5H2,1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCYBZCNYMLAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C)(C)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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